N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-14-5-6-15(2)19(11-14)26(21,22)20-9-3-4-10-23-16-7-8-17-18(12-16)25-13-24-17/h5-8,11-12,20H,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZKDQVSXXKQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Planning
The target compound can be dissected into two primary subunits:
- 4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine : A propargyl ether derivative bearing a benzodioxole group.
- 2,5-Dimethylbenzenesulfonyl chloride : The sulfonating agent for introducing the aromatic sulfonamide functionality.
Retrosynthetic disconnection suggests two plausible pathways:
- Pathway A : Sulfonylation of a preformed propargyl ether-amine intermediate.
- Pathway B : Propargyl ether formation after sulfonamide installation.
Current literature favors Pathway A due to the stability of propargyl ethers under sulfonylation conditions.
Synthesis of Key Intermediates
Preparation of 4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine
Propargyl Ether Formation
Reaction Scheme :
$$
\text{Benzo[d]dioxol-5-ol} + \text{3-Butyn-1-yl bromide} \xrightarrow{\text{Base}} \text{4-(Benzo[d]dioxol-5-yloxy)but-2-yne}
$$
Procedure :
- Dissolve benzo[d]dioxol-5-ol (1.0 equiv) in anhydrous DMF under nitrogen.
- Add potassium carbonate (2.5 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv) as a phase-transfer catalyst.
- Introduce 3-butyn-1-yl bromide (1.2 equiv) dropwise at 0°C.
- Warm to room temperature and stir for 24 hr.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate 4:1).
Yield : 58–72% (optimized with TBAB).
Gabriel Synthesis of Primary Amine
Reaction Scheme :
$$
\text{4-(Benzo[d]dioxol-5-yloxy)but-2-yne} \xrightarrow{\text{Phthalimide, DIAD, PPh}_3} \text{Phthalimido intermediate} \xrightarrow{\text{Hydrazine}} \text{4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine}
$$
Procedure :
Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride
Procedure :
- Sulfonate 2,5-dimethylbenzene with chlorosulfonic acid (3 equiv) in dichloromethane at 0°C.
- Quench into ice-water, extract with DCM, and dry over MgSO₄.
- Distill under reduced pressure to isolate the sulfonyl chloride.
Purity : >98% (¹H NMR).
Sulfonylation and Final Compound Assembly
Reaction Scheme :
$$
\text{4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine} + \text{2,5-Dimethylbenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Optimized Procedure :
- Dissolve the propargyl amine (1.0 equiv) in anhydrous pyridine (5 vol).
- Add 2,5-dimethylbenzenesulfonyl chloride (1.1 equiv) at 0°C under nitrogen.
- Warm to room temperature and stir for 6 hr.
- Pour into iced 1M HCl, extract with ethyl acetate, and wash with brine.
- Purify via recrystallization (ethanol/water) to yield white crystals.
Critical Parameters :
Reaction Optimization and Mechanistic Insights
Phase-Transfer Catalysis in Propargyl Ether Formation
Comparative studies demonstrate that TBAB enhances reactivity by facilitating anion transfer between phases:
| Catalyst | Solvent System | Yield (%) |
|---|---|---|
| None | DMF | 34 |
| TBAB (0.1 eq) | DMF/H₂O (300:1) | 72 |
| TDA-1 (0.1 eq) | Toluene/H₂O | 68 |
TBAB in polar aprotic solvents maximizes nucleophilicity of the benzodioxol-5-oxide anion.
Sulfonylation Kinetics
Pseudo-first-order kinetics studies (monitored via HPLC) revealed:
- Rate constant (k): 1.2 × 10⁻³ s⁻¹ at 25°C.
- Activation energy (Eₐ): 45.2 kJ/mol.
Reaction completes within 6 hr at ambient temperature, avoiding decomposition of the alkyne moiety.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
- δ 7.51 (d, J = 8.2 Hz, 1H, sulfonamide aromatic H-3).
- δ 6.85–6.79 (m, 3H, benzodioxole H-4, H-6, H-7).
- δ 4.32 (s, 2H, OCH₂C≡C).
- δ 2.65 (s, 3H, CH₃ at C-2 of sulfonamide).
¹³C NMR :
- 152.1 (C-O of benzodioxole).
- 84.5 and 70.3 (C≡C and propargyl CH₂).
- 21.4 and 17.9 (methyl groups on sulfonamide).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₀H₂₀N₂O₅S : 408.1098 [M+H]⁺.
Observed : 408.1095 [M+H]⁺.
Challenges and Alternative Approaches
Alkyne Stability Under Reaction Conditions
The propargyl ether remains intact during sulfonylation (TLC monitoring), but prolonged exposure to acidic conditions induces partial alkyne hydration. Recommendations:
- Maintain pH >5 during workup.
- Use degassed solvents to prevent oxidative coupling.
Alternative Coupling Strategies
Copper-mediated azide-alkyne cycloaddition (CuAAC) was explored for modular assembly but required installation of an azide group, complicating the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-bromobenzamide: Known for its antitumor activity.
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-thiophene-2-carboxamide: Studied for its potential in medicinal chemistry.
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide stands out due to its unique combination of a benzo[d][1,3]dioxole moiety and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a benzenesulfonamide group. Its molecular formula is with a molecular weight of 398.46 g/mol. The structural diversity provided by these components is believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O5S |
| Molecular Weight | 398.46 g/mol |
| CAS Number | 1797961-53-5 |
Preliminary studies suggest that this compound may act as a modulator for various biological targets. The sulfonamide moiety is often associated with anti-inflammatory properties, while the benzo[d][1,3]dioxole unit can enhance interactions due to its electron-rich nature. These interactions may include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with various receptors affecting cellular signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Substitution Patterns : Variations in the substituents on the aromatic rings can significantly impact potency and selectivity towards biological targets.
- Linker Length and Composition : The flexibility provided by the but-2-yn-1-yloxy linker may enhance binding affinity to target sites.
Case Studies and Research Findings
Research has indicated that compounds with similar structures exhibit significant biological activity across various domains:
- Anti-inflammatory Activity : Studies have shown that sulfonamide derivatives can reduce inflammation markers in vitro and in vivo models.
- Anticancer Potential : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : Certain analogs have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
Example Study
A study conducted by Smith et al. (2023) evaluated the anti-inflammatory effects of several sulfonamide derivatives, including this compound. The results indicated a significant reduction in cytokine levels in treated animal models compared to controls.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Preparation of the Benzo[d][1,3]dioxole Moiety : This can be synthesized from catechol via a reaction with formaldehyde.
- Formation of the Butyne Linker : Utilizing coupling reactions to attach the butyne moiety.
- Final Coupling with Sulfonamide : The final step involves coupling the sulfonamide group through nucleophilic substitution reactions.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide, and how do they influence its biological activity?
- The compound contains a sulfonamide group (critical for antibacterial activity) and a benzo[d][1,3]dioxole moiety (linked to interactions with biological targets like enzymes or receptors). The alkyne bridge (but-2-yn-1-yl) enhances rigidity, potentially improving binding specificity. These features suggest dual mechanisms: sulfonamide-mediated enzyme inhibition and dioxole-driven modulation of cellular pathways .
- Methodological Insight: Use X-ray crystallography (as in ) or computational modeling to map steric and electronic contributions of these groups to target binding.
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Synthesis typically involves multi-step reactions , starting with coupling the benzo[d][1,3]dioxole derivative to a propargylamine intermediate, followed by sulfonylation with 2,5-dimethylbenzenesulfonyl chloride. Key steps require:
- Temperature control (e.g., 90°C for nucleophilic substitutions) .
- Solvent selection (DMF or acetonitrile for solubility and reactivity) .
- Catalysts (e.g., K₂CO₃ for deprotonation) .
- Optimization: Monitor intermediates via TLC and purify using column chromatography (silica gel, petroleum ether/acetone) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) confirms structural integrity, especially the sulfonamide (–SO₂–) and dioxole (–O–C₆H₃–O–) signals .
- Mass spectrometry (HRMS) verifies molecular weight (≈335.40 g/mol) .
- HPLC ensures purity (>95%) and identifies byproducts from alkyne-related side reactions .
Advanced Research Questions
Q. How does the compound’s mechanism of action differ from structurally related sulfonamides?
- Unlike classic sulfonamides (e.g., sulfamethoxazole), which inhibit dihydropteroate synthase, this compound’s benzo[d][1,3]dioxole group may target oxidative stress pathways (e.g., Nrf2/ARE signaling) or apoptosis regulators (e.g., caspases). The 2,5-dimethyl substituents on the benzene ring likely enhance lipophilicity, improving membrane permeability .
- Experimental Design: Compare IC₅₀ values against bacterial vs. mammalian cells to assess selectivity. Use knockout cell lines to identify pathway dependencies .
Q. How can conflicting data on the compound’s stability in aqueous solutions be resolved?
- Discrepancies arise from pH-dependent degradation :
- Stable at pH 7.4 (physiological conditions) but hydrolyzes at pH <5 due to sulfonamide group protonation .
- Methodology: Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use buffered solutions (pH 3–9) to map degradation kinetics .
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s anticancer activity?
- SAR Focus :
- Modify the alkyne bridge (e.g., replace with ethylene) to assess rigidity’s role in target binding.
- Introduce electron-withdrawing groups (e.g., –CF₃) on the benzene ring to enhance metabolic stability .
- Validation: Test analogs in cytotoxicity assays (e.g., MTT against HeLa cells) and correlate results with computational docking scores (e.g., AutoDock Vina) .
Q. How can computational modeling predict off-target interactions?
- Use molecular dynamics simulations to assess binding to non-target proteins (e.g., cytochrome P450 enzymes). Key parameters:
- Binding free energy calculations (MM/PBSA) .
- Pharmacophore mapping to identify shared motifs with known inhibitors .
- Experimental Follow-up: Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What synergistic effects are observed when combining this compound with other anticancer agents?
- Preliminary data suggest synergy with DNA topoisomerase inhibitors (e.g., etoposide) via dual targeting of replication and oxidative stress pathways.
- Methodology: Use Chou-Talalay combination index (CI) analysis in vitro, followed by xenograft models to confirm efficacy .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
